molecular formula C50H44O7 B129968 (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol CAS No. 574749-29-4

(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol

Cat. No.: B129968
CAS No.: 574749-29-4
M. Wt: 756.9 g/mol
InChI Key: FILSGIZVGHJADS-XMCAQRGJSA-N
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Description

(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol is a complex organic compound with a unique structure characterized by multiple phenylmethoxy groups attached to a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzopyran core and the subsequent attachment of the phenylmethoxy groups. Common reagents used in these reactions include phenol derivatives, methoxybenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and catalysis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its multiple phenylmethoxy groups can interact with proteins, nucleic acids, and other biomolecules, providing insights into molecular recognition and binding.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used as drug candidates for treating various diseases, including cancer and neurological disorders. The compound’s ability to interact with biological targets makes it a promising lead for drug discovery.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s phenylmethoxy groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol include other benzopyran derivatives with different substituents. Examples include:

  • (2R,3S,4S)-2-[3,4-Dimethoxyphenyl]-3,4-dihydro-3,5,7-trimethoxy-2H-1-benzopyran-4-
  • (2R,3S,4S)-2-[3,4-Dihydroxyphenyl]-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-

Uniqueness

The uniqueness of this compound lies in its multiple phenylmethoxy groups, which provide a high degree of structural complexity and potential for diverse interactions with molecular targets. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

(2R,3S,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30,48-51H,31-35H2/t48-,49+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILSGIZVGHJADS-XMCAQRGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC2C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@H](C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@@H]2C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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